(3-(p-Chlorophenyl)-3-hydroxy-5-hexenyl)trimethylammonium iodide
Description
This compound is a quaternary ammonium salt characterized by a p-chlorophenyl group attached to a hydroxy-substituted hexenyl chain, with a trimethylammonium cation and an iodide counterion. Its structure combines aromatic, hydroxyl, and unsaturated alkene functionalities, making it relevant for studies in medicinal chemistry, pharmacology, and materials science. The iodide ion enhances solubility in polar solvents, while the quaternary ammonium group may contribute to surfactant-like properties or interactions with biological membranes .
Properties
CAS No. |
2238-73-5 |
|---|---|
Molecular Formula |
C15H23ClINO |
Molecular Weight |
395.70 g/mol |
IUPAC Name |
[3-(4-chlorophenyl)-3-hydroxyhex-5-enyl]-trimethylazanium;iodide |
InChI |
InChI=1S/C15H23ClNO.HI/c1-5-10-15(18,11-12-17(2,3)4)13-6-8-14(16)9-7-13;/h5-9,18H,1,10-12H2,2-4H3;1H/q+1;/p-1 |
InChI Key |
NKCDLPBQSRJHPJ-UHFFFAOYSA-M |
Canonical SMILES |
C[N+](C)(C)CCC(CC=C)(C1=CC=C(C=C1)Cl)O.[I-] |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of (3-(p-Chlorophenyl)-3-hydroxy-5-hexenyl)trimethylammonium iodide typically involves multi-step organic transformations:
Step 1: Formation of the Hydroxyhexenyl Intermediate
The initial step involves constructing the 3-hydroxy-5-hexenyl backbone bearing the p-chlorophenyl substituent. This is often achieved through selective functionalization of a hexenyl precursor, introducing the hydroxy group at the 3-position and attaching the p-chlorophenyl ring via appropriate coupling reactions such as Friedel-Crafts alkylation or nucleophilic aromatic substitution.Step 2: Quaternization of the Amine
The tertiary amine precursor is converted into the quaternary ammonium iodide salt by reaction with methyl iodide (iodomethane). This alkylation step is conducted under controlled conditions to avoid side reactions and ensure complete quaternization, yielding the desired trimethylammonium iodide moiety.Step 3: Purification and Characterization
The crude product is purified using chromatographic techniques (e.g., column chromatography) and recrystallization to achieve high purity. Characterization includes spectroscopic methods and melting point determination to confirm identity and purity.
Detailed Synthetic Procedure (Hypothetical Based on Literature Trends)
| Step | Reagents and Conditions | Description | Expected Outcome |
|---|---|---|---|
| 1 | Starting hexenyl compound + p-chlorophenyl reagent, Lewis acid catalyst (e.g., AlCl3), solvent (e.g., dichloromethane), 0–25°C | Friedel-Crafts alkylation to attach p-chlorophenyl group | Formation of 3-(p-chlorophenyl)-5-hexenyl intermediate |
| 2 | Oxidizing agent or hydroxy group introduction reagent (e.g., osmium tetroxide or hydroboration-oxidation), solvent (e.g., THF, water), room temperature | Introduction of hydroxy group at 3-position | Formation of 3-hydroxy-5-hexenyl intermediate |
| 3 | Tertiary amine precursor + methyl iodide, solvent (methanol or acetonitrile), reflux or room temperature, 2–24 hours | Quaternization to form trimethylammonium iodide salt | Formation of this compound |
| 4 | Purification by chromatography and recrystallization | Isolation of pure compound | Pure quaternary ammonium iodide salt |
Reaction Conditions and Optimization
- Temperature: Mild temperatures (0–25°C) are preferred during electrophilic aromatic substitution to minimize side reactions.
- Solvent: Non-protic solvents like dichloromethane or tetrahydrofuran (THF) are commonly used in alkylation and coupling steps.
- Reaction Time: Varies from a few hours to overnight depending on step; quaternization often requires 12–24 hours for completion.
- Purification: Silica gel chromatography followed by recrystallization from methanol or methanol-ether mixtures ensures high purity.
Analysis of Preparation Methods
Advantages
- Modular Approach: The stepwise synthesis allows modification of each functional group independently.
- High Yield Potential: Optimized conditions for quaternization and hydroxy introduction can lead to good overall yields.
- Purity Control: Chromatographic purification ensures removal of unreacted starting materials and side products.
Summary Table of Key Literature Findings
Chemical Reactions Analysis
Types of Reactions
(3-(p-Chlorophenyl)-3-hydroxy-5-hexenyl)trimethylammonium iodide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The double bond in the hexenyl chain can be reduced to form a saturated alkyl chain.
Substitution: The p-chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) can be used for substitution reactions.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of a saturated alkyl chain derivative.
Substitution: Formation of substituted p-chlorophenyl derivatives.
Scientific Research Applications
The compound (3-(p-Chlorophenyl)-3-hydroxy-5-hexenyl)trimethylammonium iodide is a quaternary ammonium salt that has garnered attention for its potential applications in various scientific and industrial fields. This article explores its applications, supported by case studies and comprehensive data tables.
Pharmaceutical Applications
- Drug Delivery Systems : The quaternary ammonium structure enhances the solubility of poorly soluble drugs, making it suitable for formulation in transdermal delivery systems. Research indicates that ionic liquids derived from drugs can improve skin permeability, thus enhancing bioavailability .
- Antimicrobial Activity : Compounds with similar structures have shown significant antimicrobial properties, suggesting potential use in developing new antibiotics or antiseptics.
Cosmetic Industry
- Emulsifying Agent : The compound can function as an emulsifier in cosmetic formulations, improving the stability and texture of creams and lotions. Regulatory documents indicate its classification for use in cosmetics under specific guidelines .
Agricultural Applications
- Pesticide Formulation : Due to its surfactant properties, it can be utilized in pesticide formulations to improve the distribution and efficacy of active ingredients on plant surfaces.
Material Science
- Polymer Modification : The compound can be used to modify polymers, enhancing their properties such as hydrophilicity or biocompatibility. It can facilitate the cationization of cellulose, which is valuable in textile applications .
Case Study 1: Drug Solubility Enhancement
A study examined the solubility of mefenamic acid derivatives when combined with ammonium ionic liquid compounds. The results showed that such combinations significantly increased solubility compared to traditional formulations, suggesting a similar potential for this compound in pharmaceutical applications .
Case Study 2: Cosmetic Formulations
Research into various quaternary ammonium compounds has demonstrated their effectiveness as emulsifiers in cosmetic products. The incorporation of this compound could improve the stability of emulsions, leading to enhanced product performance .
Data Tables
Mechanism of Action
The mechanism of action of (3-(p-Chlorophenyl)-3-hydroxy-5-hexenyl)trimethylammonium iodide involves its interaction with specific molecular targets. The compound can bind to cellular receptors or enzymes, altering their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to changes in cellular function. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a broader class of quaternary ammonium salts with substituted aromatic or heterocyclic groups. Below is a detailed comparison with structurally analogous compounds:
Structural Analogs with Halogen-Substituted Aromatic Groups
[3-(p-Fluorophenyl)-3-hydroxy-5-hexenyl]trimethylammonium iodide (CAS 360-15-6)
- Key Differences : Fluorine replaces chlorine at the para position of the phenyl ring.
- Impact : Fluorine’s smaller atomic radius and higher electronegativity may reduce steric hindrance and increase metabolic stability compared to the chloro analog. However, the chloro-substituted compound likely exhibits stronger hydrophobic interactions due to chlorine’s larger size .
- Biological Activity : Fluorinated analogs often show enhanced bioavailability but reduced halogen bonding compared to chloro derivatives .
- [3-(3,5-Dichlorophenyl)-1,5-dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione (Procymidone)] Key Differences: A dichlorophenyl group is integrated into a bicyclic azabicyclo structure. However, the absence of a quaternary ammonium group limits its surfactant properties .
Analogs with Heterocyclic Substituents
- (3-Hydroxy-3-(2-thienyl)-5-hexenyl)trimethylammonium iodide
- Key Differences : The p-chlorophenyl group is replaced with a 2-thienyl (thiophene) ring.
- Impact : The sulfur atom in thiophene introduces π-electron delocalization, which may alter electronic properties and redox behavior. This substitution could enhance interactions with metal ions or conjugated polymers but reduce hydrophobicity compared to the chloroaromatic analog .
Quaternary Ammonium Salts with Urea Linkages
- N-p-Chlorophenyl-N-[3-(dimethylamino)propyl]urea methiodide Key Differences: Incorporates a urea bridge (-NHCONH-) and a dimethylamino group. Impact: The urea moiety enables hydrogen bonding, improving solubility in aqueous media. However, the dimethylamino group (vs.
Physicochemical and Thermodynamic Comparisons
Key Research Findings
- Thermodynamic Stability : Trimethylammonium salts (e.g., target compound) exhibit higher basicity than triethylammonium analogs due to reduced steric hindrance in the gauche configuration .
- Biological Interactions : Chloroaromatic quaternary ammonium salts demonstrate stronger membrane-disrupting activity compared to fluorinated or thienyl analogs, likely due to enhanced hydrophobic partitioning .
- Synthetic Challenges : The hydroxy-hexenyl chain in the target compound introduces stereochemical complexity, requiring precise purification steps (e.g., column chromatography) to isolate enantiopure forms .
Biological Activity
(3-(p-Chlorophenyl)-3-hydroxy-5-hexenyl)trimethylammonium iodide, with the CAS number 2238-73-5, is a quaternary ammonium compound notable for its unique structural features, including a p-chlorophenyl group, a hydroxy group, and a hexenyl chain. This compound is primarily recognized for its potential biological activity, particularly in antimicrobial and possibly anti-inflammatory applications.
Structure and Composition
The molecular formula of this compound is C15H23ClINO. Its quaternary ammonium structure contributes to its solubility in water and surfactant characteristics, which are essential for its biological interactions.
Synthesis
The synthesis of this compound typically involves multi-step reactions that require precise control over conditions to ensure high purity. The methods often include alkylation and hydroxy group modifications to achieve the desired chemical structure.
Antimicrobial Properties
Quaternary ammonium compounds are well-documented for their antimicrobial properties. Studies suggest that this compound may exhibit similar effects, potentially acting against various bacterial strains. The presence of the p-chlorophenyl moiety is believed to enhance its interaction with microbial membranes, leading to cell lysis and death.
Anti-inflammatory Effects
Preliminary research indicates that this compound may also possess anti-inflammatory properties. Structure-activity relationship (SAR) studies have shown that modifications in the chemical structure can significantly influence biological efficacy. For instance, compounds with similar structural features have demonstrated the ability to inhibit inflammatory pathways in vitro.
Case Studies and Research Findings
- Antimicrobial Efficacy : A study highlighted the effectiveness of related quaternary ammonium compounds against Staphylococcus aureus and Escherichia coli, suggesting potential parallels for this compound.
- Inflammation Inhibition : Research involving similar compounds has shown their ability to inhibit pro-inflammatory cytokines in cell cultures, supporting the hypothesis that this compound may also reduce inflammation through similar mechanisms.
Interaction Studies
To better understand the biological activity of this compound, various interaction studies have been conducted:
- Binding Affinity : Molecular docking simulations indicate potential binding sites on key receptors involved in inflammatory responses.
- High-throughput Screening : This method has been employed to identify biological targets and assess the compound's efficacy against specific diseases.
Comparative Analysis with Similar Compounds
The following table compares this compound with structurally similar compounds regarding their biological activities:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| (2-(4-Chlorophenoxy)-N,N,N-trimethylethanaminium) | Chlorophenoxy group; trimethylammonium | Antimicrobial properties |
| (N,N,N-trimethyl(2-methoxyethyl)ammonium iodide) | Methoxyethyl group; trimethylammonium | Antiviral activity |
| (N,N-dimethyl(2-(4-chloroanilino)ethyl)amine) | Chloroaniline; dimethylamine | Anticancer properties |
This comparison illustrates how the unique combination of functional groups in this compound may enhance its selectivity and potency against specific biological targets compared to other compounds.
Q & A
Q. How can researchers optimize the synthesis of (3-(p-Chlorophenyl)-3-hydroxy-5-hexenyl)trimethylammonium iodide to improve yield and purity?
- Methodological Answer : Optimization involves adjusting reaction parameters such as solvent choice (e.g., THF for solubility), stoichiometry of reagents, and catalyst use (e.g., triethylamine for neutralizing byproducts). Reaction progress should be monitored via thin-layer chromatography (TLC), and purification achieved through column chromatography to isolate the product from triethylammonium chloride salts . Post-synthesis, evaporation under reduced pressure and recrystallization can further enhance purity.
Q. What analytical techniques are recommended for characterizing the structural integrity of this compound?
- Methodological Answer : Key techniques include:
- Nuclear Magnetic Resonance (NMR) : For verifying hydrogen and carbon environments in the structure.
- X-ray Crystallography : To resolve 3D molecular geometry (data often reported in supplementary materials for phosphazene derivatives) .
- High-Performance Liquid Chromatography (HPLC) : To assess purity and detect impurities.
- Mass Spectrometry (MS) : For molecular weight confirmation. Cross-referencing with PubChem-derived InChI identifiers ensures structural alignment .
Q. How should researchers validate the compound’s stability during storage and handling?
- Methodological Answer : Conduct accelerated stability studies under varying conditions (temperature, humidity, light exposure) using controlled environmental chambers. Monitor degradation via spectroscopic methods (UV-Vis, FTIR) and quantify decomposition products using LC-MS. Store the compound in inert atmospheres (e.g., argon) at low temperatures (-20°C) to minimize hydrolysis or oxidation .
Advanced Research Questions
Q. What experimental designs are suitable for studying the compound’s interactions with biological targets (e.g., ion channels or enzymes)?
- Methodological Answer : Use a between-subjects experimental design to compare treated vs. control groups. For in vitro studies:
- Electrophysiology : Patch-clamp techniques to assess ion channel modulation.
- Enzyme Inhibition Assays : Kinetic studies to measure IC50 values.
- Molecular Docking : Preliminary computational modeling (e.g., DFT or molecular dynamics) to predict binding affinities before empirical validation .
Q. How can researchers address contradictory data in pharmacological or mechanistic studies of this compound?
- Methodological Answer :
- Hypothesis Reassessment : Revisit the theoretical framework (e.g., receptor-binding vs. allosteric modulation hypotheses) .
- Method Cross-Validation : Replicate experiments using orthogonal techniques (e.g., surface plasmon resonance vs. fluorescence polarization for binding assays).
- Statistical Robustness : Apply multivariate analysis to control for confounding variables (e.g., pH, solvent polarity) .
Q. What strategies can elucidate the compound’s degradation pathways under physiological conditions?
- Methodological Answer : Simulate physiological environments (e.g., pH 7.4 buffer, 37°C) and analyze degradation products via:
- LC-MS/MS : To identify and quantify metabolites.
- Isotopic Labeling : Track specific functional groups (e.g., hydroxyl or chlorophenyl moieties) during hydrolysis.
- Computational Chemistry : Predict degradation intermediates using software like Gaussian or GAMESS .
Q. How can computational modeling enhance the understanding of this compound’s reactivity or conformational flexibility?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate energy minima for stable conformers and transition states.
- Molecular Dynamics (MD) Simulations : Study solvation effects and interaction dynamics with biomolecules.
- PubChem Data Integration : Use experimentally derived InChI keys and SMILES notations to validate computational models .
Data Interpretation and Theoretical Frameworks
Q. How should researchers integrate contradictory spectral data (e.g., NMR vs. X-ray crystallography) into structural assignments?
- Methodological Answer :
- Multi-Technique Reconciliation : Compare NMR-derived torsion angles with X-ray crystallographic data to resolve discrepancies.
- Dynamic Effects : Account for solution-phase conformational flexibility (NMR) vs. solid-state rigidity (X-ray).
- Supplementary Validation : Use IR spectroscopy to confirm functional groups and HPLC to rule out polymorphic impurities .
Q. What theoretical frameworks are applicable for studying this compound’s mechanism of action in neurological models?
- Methodological Answer : Link studies to established theories:
- Cholinergic Hypothesis : Investigate acetylcholinesterase inhibition or nicotinic receptor modulation.
- Ion Transport Models : Assess effects on membrane potential using the Goldman-Hodgkin-Katz equation.
- Structure-Activity Relationship (SAR) : Correlate substituent effects (e.g., p-chlorophenyl) with biological activity .
Q. How can researchers design a longitudinal study to evaluate the compound’s chronic toxicity in preclinical models?
- Methodological Answer :
- Dose Escalation : Administer increasing concentrations over weeks while monitoring biomarkers (e.g., liver enzymes, neuronal markers).
- Control Groups : Include vehicle-only and positive controls (e.g., known neurotoxins).
- Histopathological Analysis : Post-mortem tissue examination to assess organ-specific damage.
- Statistical Power : Use a mixed-effects model to account for inter-subject variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
